
N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related tetrahydroquinazoline derivatives involves multi-step reaction sequences, starting from basic building blocks such as ethyl acetoacetate, araldeliydes, and ammonia, leading to complex structures through esterification, amidation, and cyclization processes. A practical example includes the synthesis of orally active CCR5 antagonists, where a new, inexpensive method without chromatographic purification was established, highlighting the efficiency and practicality of synthesizing complex molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
The structural analysis of similar compounds involves detailed investigations using elemental analysis, IR, 1H NMR, and mass spectral data. These techniques provide insights into the molecular configuration, functional groups, and overall molecular architecture, facilitating the understanding of the compound's chemical behavior and interaction potential (Dangi et al., 2010).
Chemical Reactions and Properties
Compounds within this chemical class undergo a variety of chemical reactions, including Pummerer-type cyclization, which showcases the versatility and reactivity of these molecules. The cyclization reactions, often enhanced by catalysts like boron trifluoride diethyl etherate, demonstrate the compounds' potential for structural modifications and the creation of novel derivatives with potentially unique properties (Saitoh et al., 2001).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-phenethyl-3,4-dihydro-2H-quinazolin-4-one with N-(2-bromoethyl)-N-butylmethylamine followed by the reaction with ethyl chloroformate and then with 2-aminoacetic acid.", "Starting Materials": [ "2-phenethyl-3,4-dihydro-2H-quinazolin-4-one", "N-(2-bromoethyl)-N-butylmethylamine", "ethyl chloroformate", "2-aminoacetic acid" ], "Reaction": [ "Step 1: Condensation of 2-phenethyl-3,4-dihydro-2H-quinazolin-4-one with N-(2-bromoethyl)-N-butylmethylamine in the presence of a base such as potassium carbonate in DMF to form N-(2-(butyl(methyl)amino)ethyl)-2-phenethyl-3,4-dihydro-2H-quinazolin-4-one.", "Step 2: Reaction of N-(2-(butyl(methyl)amino)ethyl)-2-phenethyl-3,4-dihydro-2H-quinazolin-4-one with ethyl chloroformate in the presence of a base such as triethylamine in dichloromethane to form N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester with sodium hydroxide in water to form N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
Numéro CAS |
892284-17-2 |
Formule moléculaire |
C24H30N4O3 |
Poids moléculaire |
422.529 |
Nom IUPAC |
N-[2-[butyl(methyl)amino]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H30N4O3/c1-3-4-14-27(2)16-13-25-22(29)19-10-11-20-21(17-19)26-24(31)28(23(20)30)15-12-18-8-6-5-7-9-18/h5-11,17H,3-4,12-16H2,1-2H3,(H,25,29)(H,26,31) |
Clé InChI |
CDEBSBVTOPQQDC-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



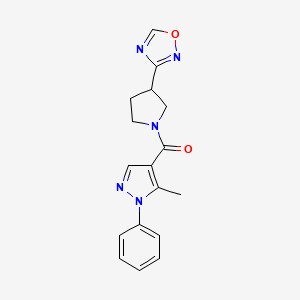

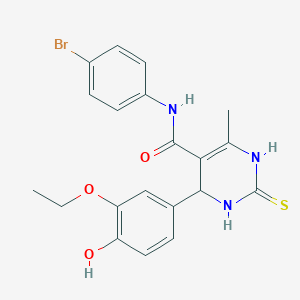
![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)
![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)

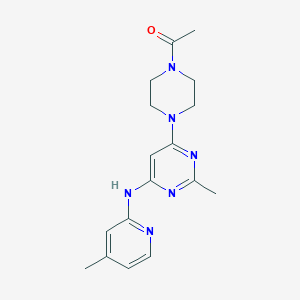

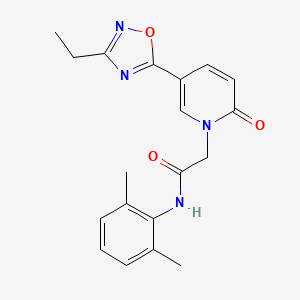
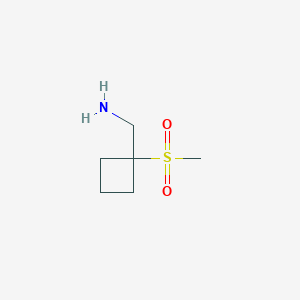
![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)
![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)
![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)
![4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene](/img/structure/B2494136.png)